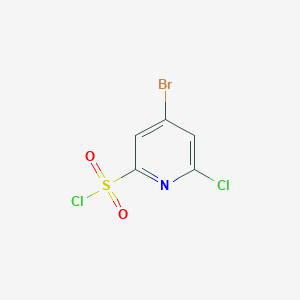
Dimethenamid-ethane sulfonic acid (ESA) sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethenamid-ethane sulfonic acid (ESA) sodium is a metabolite of the herbicide dimethenamid. It is commonly used in environmental testing and analysis due to its role as a degradation product of dimethenamid. The compound has the molecular formula C12H18NO5S2Na and a molecular weight of 343.39 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethenamid-ethane sulfonic acid (ESA) sodium typically involves the sulfonation of dimethenamid. The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled temperatures and pressures to ensure the formation of the sulfonic acid group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the sodium salt form .
Análisis De Reacciones Químicas
Types of Reactions
Dimethenamid-ethane sulfonic acid (ESA) sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dimethenamid-ethane sulfonic acid (ESA) sodium has several scientific research applications:
Environmental Testing: It is used as a reference standard in the analysis of environmental samples to detect the presence of dimethenamid and its degradation products.
Biology and Medicine: Research on the biological effects and potential medical applications of sulfonic acid derivatives often involves this compound as a model compound.
Industry: The compound is used in the development of herbicides and other agrochemical products.
Mecanismo De Acción
The mechanism of action of dimethenamid-ethane sulfonic acid (ESA) sodium involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the synthesis of certain enzymes and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Dimethenamid-ethane sulfonic acid (ESA) sodium can be compared with other similar compounds, such as:
Dimethenamid: The parent compound from which this compound is derived.
Flufenacet-ethane sulfonic acid (ESA) sodium: Another sulfonic acid derivative used in environmental testing and analysis.
Propachlor-ethane sulfonic acid (ESA) sodium: A similar compound used in the study of herbicide degradation products.
This compound is unique due to its specific structure and properties, which make it particularly useful in environmental testing and the study of sulfonation reactions .
Propiedades
Fórmula molecular |
C12H18NNaO5S2 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
sodium;2-[(2,4-dimethylthiophen-3-yl)-(1-methoxypropan-2-yl)amino]-2-oxoethanesulfonate |
InChI |
InChI=1S/C12H19NO5S2.Na/c1-8-6-19-10(3)12(8)13(9(2)5-18-4)11(14)7-20(15,16)17;/h6,9H,5,7H2,1-4H3,(H,15,16,17);/q;+1/p-1 |
Clave InChI |
JVZHSWHMSOBMSF-UHFFFAOYSA-M |
SMILES canónico |
CC1=CSC(=C1N(C(C)COC)C(=O)CS(=O)(=O)[O-])C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


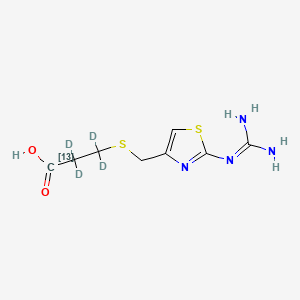
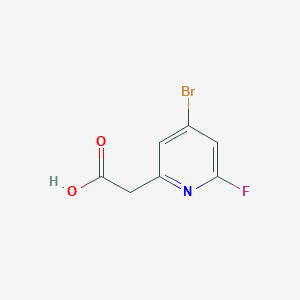
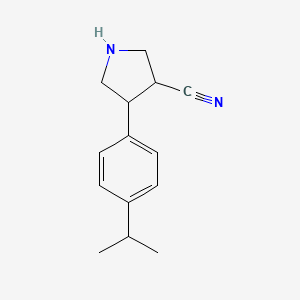
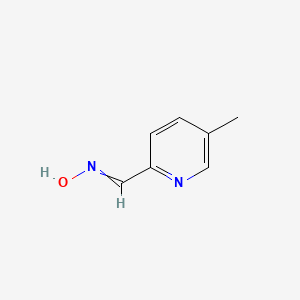
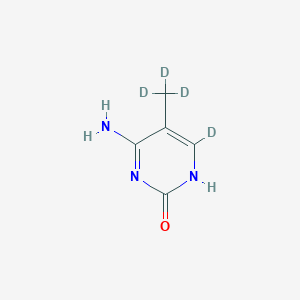

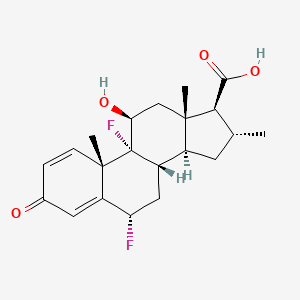


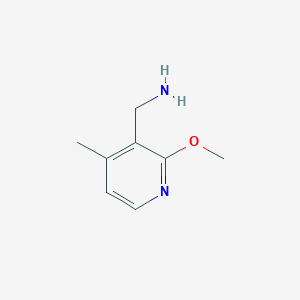
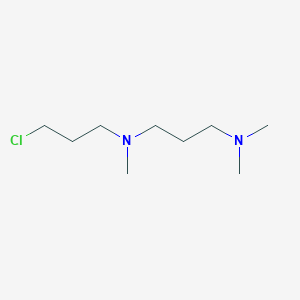
![N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13442283.png)
